Prunetinoside
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Overview
Description
Prunetinoside is a natural flavonoid glycoside that is found in various plants, including Prunus mume, a traditional Chinese medicine. This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In
Scientific Research Applications
Anti-Inflammatory Applications
Prunetinoside exhibits significant anti-inflammatory effects on immune cells. It has been shown to inhibit the inflammatory response provoked by lipopolysaccharide (LPS) in mouse macrophage RAW264.7 cells. This is achieved by suppressing the NF-κB pathway and activating the JNK-mediated signaling pathway . The compound’s ability to reduce the expression of pro-inflammatory cytokines like COX2 and iNOS makes it a potential candidate for treating inflammatory diseases.
Pharmacological Potential
In pharmacology, Prunetinoside’s anti-inflammatory action suggests its utility in developing new anti-inflammatory drugs. Its non-cytotoxic nature and the ability to reverse cytotoxicity in LPS-stimulated cells highlight its safety profile and therapeutic potential .
Biochemical Significance
Prunetinoside’s impact on biochemical pathways, particularly its interaction with the NF-κB and MAPK pathways, underscores its biochemical significance. The modulation of these pathways is crucial in the cellular response to inflammation and stress .
Molecular Biology Insights
Molecular biology benefits from Prunetinoside’s ability to influence gene expression. The compound’s effect on the expression of cytokines and signaling proteins can provide insights into gene regulation mechanisms involved in inflammation .
Immunological Impact
Prunetinoside’s role in immunology is evident from its impact on macrophage cells, which are key players in the immune system. By altering the production of nitric oxide and interleukin-6, Prunetinoside can modulate the immune response, which is vital for understanding and treating immune-related disorders .
Biotechnological Advancements
The study of Prunetinoside contributes to biotechnological advancements by providing a natural compound that can be further engineered or modified for therapeutic use. Its plant-based origin offers an alternative to chemical drugs, which is a growing trend in biotechnology .
Potential in Drug Discovery
Prunetinoside’s interaction with key proteins involved in inflammation could aid in drug discovery efforts. Molecular docking studies that show how Prunetinoside covalently links to NF-κB to suppress inflammation can inform the design of new anti-inflammatory agents .
Mechanism of Action
Target of Action
Prunetinoside, also known as prunetin-5-O-glucoside (PUG), is a plant-based active compound . It primarily targets the NF-κB and JNK-Mediated Signaling Pathway in immune cells . These targets play a crucial role in the immune response, particularly in inflammation .
Mode of Action
Prunetinoside interacts with its targets by suppressing NF-κB and activating the JNK-Mediated Signaling Pathway . This interaction results in a significant decrease in the expression of pro-inflammatory cytokines, such as COX2 and iNOS .
Biochemical Pathways
The biochemical pathways affected by prunetinoside include the NF-κB and MAPK pathways . Prunetinoside administration dramatically reduces the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK . Remarkably, after prunetinoside treatment, p-P38 and p-ERK remain unchanged .
Pharmacokinetics
Its non-cytotoxic nature and its ability to reverse cytotoxicity in lipopolysaccharide (lps)-stimulated cells suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of prunetinoside’s action include a significant decrease in nitric oxide (NO) and interleukin-6 (IL-6) in treated cells . It also downregulates the expression of two important pro-inflammatory cytokines, COX2 and iNOS, in a dose-dependent manner . Other pro-inflammatory cytokines, such as IL-1β, IL-6, and TNFα, had reduced mRNA expression after prunetinoside treatment .
Action Environment
It is known that prunetinoside exerts its anti-inflammatory effects on immune cells, suggesting that its action, efficacy, and stability may be influenced by the immune environment .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Prunetinoside involves the conversion of 2,4,6-trimethoxybenzaldehyde to the final product through several steps.", "Starting Materials": [ "2,4,6-trimethoxybenzaldehyde", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Methanol", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Methanol", "Sodium hydroxide", "Methanol", "Acetic acid", "Methanol", "Methanol", "Ethanol" ], "Reaction": [ "2,4,6-trimethoxybenzaldehyde is reduced to 2,4,6-trimethoxybenzyl alcohol using sodium borohydride in methanol.", "2,4,6-trimethoxybenzyl alcohol is acetylated using acetic anhydride and pyridine to form 2,4,6-trimethoxybenzyl acetate.", "2,4,6-trimethoxybenzyl acetate is reacted with methanesulfonic acid in methanol to form 2,4,6-trimethoxybenzyl methanesulfonate.", "2,4,6-trimethoxybenzyl methanesulfonate is reacted with chloroacetyl chloride and triethylamine in methanol to form 2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate is reacted with sodium methoxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate is reacted with hydrochloric acid in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid is reacted with sodium hydroxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate is reacted with acetic acid in methanol to form Prunetinoside.", "Prunetinoside is purified using methanol and ethanol." ] } | |
CAS RN |
89595-66-4 |
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |
InChI Key |
AJAGLPDYKVWJQE-RECXWPGBSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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